![molecular formula C7H7ClN4O2 B11886897 4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one](/img/structure/B11886897.png)
4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one is a heterocyclic compound that belongs to the class of pyrimido[5,4-f][1,4]oxazepines This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with an oxazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions with sodium methoxide in butanol . This reaction involves the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the desired pyrimido[5,4-f][1,4]oxazepine derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form additional fused ring systems through cyclization reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various substituents replacing the amino or chloro groups.
Wissenschaftliche Forschungsanwendungen
4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimido[5,4-f][1,4]oxazepine derivatives and related heterocyclic compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits various biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one is unique due to its specific substitution pattern and the presence of both amino and chloro groups, which confer distinct chemical reactivity and potential biological activities. Its bicyclic structure also contributes to its uniqueness, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C7H7ClN4O2 |
|---|---|
Molekulargewicht |
214.61 g/mol |
IUPAC-Name |
4-amino-2-chloro-7,8-dihydro-6H-pyrimido[5,4-f][1,4]oxazepin-5-one |
InChI |
InChI=1S/C7H7ClN4O2/c8-7-11-4(9)3-5(13)10-1-2-14-6(3)12-7/h1-2H2,(H,10,13)(H2,9,11,12) |
InChI-Schlüssel |
URMZOOCGRISNQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=NC(=NC(=C2C(=O)N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one](/img/structure/B11886815.png)

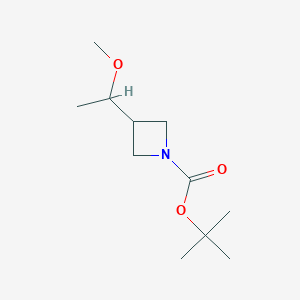
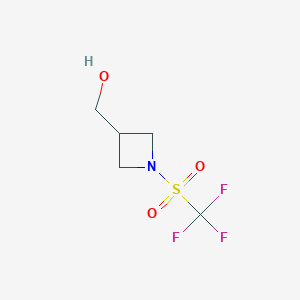

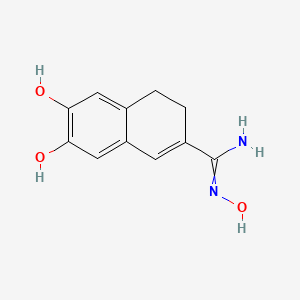
![3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B11886851.png)

![7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one](/img/structure/B11886865.png)
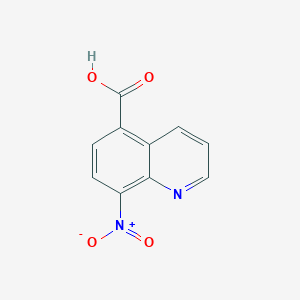

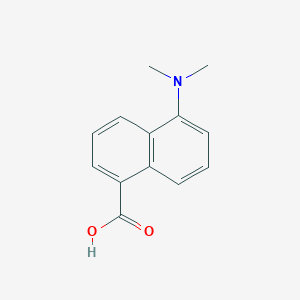

![6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile](/img/structure/B11886894.png)
